Ro15-4513

GABA-A receptor subtype selectivity α5 subunit

Ro15-4513 (CAS 91917-65-6) is an imidazobenzodiazepinone derivative that functions as a partial inverse agonist at the benzodiazepine binding site of the GABA-A receptor. It is the 8-azido analog of the benzodiazepine antagonist flumazenil (Ro15-1788).

Molecular Formula C15H14N6O3
Molecular Weight 326.31 g/mol
CAS No. 91917-65-6
Cat. No. B1679449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRo15-4513
CAS91917-65-6
Synonymsethyl-8-azido-5,6-dihydro-5-methyl-6-oxo-4H-imidazo-1,4-benzodiazepine-3-carboxylate
Ro 15-4513
RO-154513
Ro15-4513
Molecular FormulaC15H14N6O3
Molecular Weight326.31 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)N=[N+]=[N-])C
InChIInChI=1S/C15H14N6O3/c1-3-24-15(23)13-12-7-20(2)14(22)10-6-9(18-19-16)4-5-11(10)21(12)8-17-13/h4-6,8H,3,7H2,1-2H3
InChIKeyCFSOJZTUTOQNIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ro15-4513 (CAS 91917-65-6): Product Overview and Scientific Classification


Ro15-4513 (CAS 91917-65-6) is an imidazobenzodiazepinone derivative that functions as a partial inverse agonist at the benzodiazepine binding site of the GABA-A receptor [1]. It is the 8-azido analog of the benzodiazepine antagonist flumazenil (Ro15-1788) [2]. Ro15-4513 is distinguished by its high affinity for specific GABA-A receptor subtypes, particularly those containing the α4/α6 and δ subunits, as well as its unique ability to antagonize the behavioral and neurochemical effects of ethanol, a property not shared by its close structural analog flumazenil [2][3].

Ro15-4513 (CAS 91917-65-6): Why Structurally Similar Analogs Cannot Be Interchanged


The unique profile of Ro15-4513 cannot be replicated by its closest structural analogs, such as flumazenil (Ro15-1788). Despite differing by only a single azido group at the C7 position, this substitution confers a fundamentally different pharmacological and functional profile [1]. Ro15-4513 demonstrates high-affinity binding to diazepam-insensitive receptor subtypes (e.g., α4/6β3δ) and acts as a competitive antagonist of ethanol at these sites, a property absent in flumazenil [1][2]. Furthermore, their in vivo binding distribution, as visualized by PET imaging, shows distinct regional selectivity, with Ro15-4513 exhibiting a 10-20-fold higher affinity for α5 subunit-containing receptors, enabling its use as a specific PET radioligand, a function for which flumazenil is not suitable [3][4]. Therefore, substituting with flumazenil or other benzodiazepine receptor ligands will not reproduce Ro15-4513's specific anti-ethanol pharmacology or its utility as a targeted imaging agent.

Ro15-4513 (CAS 91917-65-6) Quantitative Differentiation: A Comparator-Based Evidence Guide


Superior Binding Affinity of Ro15-4513 for α5-Containing GABA-A Receptors Relative to Flumazenil

Ro15-4513 exhibits a 10–20-fold higher affinity for GABA-A receptors containing the α5 subunit compared to its affinity for α1, α2, and α3 subunits. This selectivity is a key differentiator from flumazenil, which is nonselective across these subtypes [1][2].

GABA-A receptor subtype selectivity α5 subunit radioligand binding

Competitive Inhibition of Ethanol Binding by Ro15-4513 at α4/6β3δ Receptors, a Property Absent in Flumazenil

In immunopurified and recombinant α4/6β3δ GABA-A receptors, Ro15-4513 binding is competitively inhibited by ethanol with a Ki of approximately 8 mM, indicating a shared or overlapping binding site. Flumazenil, despite binding to these receptors with high affinity (Kd < 10 nM), does not inhibit the effect of ethanol [1].

ethanol antagonism GABA-A receptor δ subunit binding site

Greater Potency of Ro15-4513 vs. Flumazenil in Antagonizing Ethanol and Pentobarbital Discriminative Stimulus Effects In Vivo

In a drug discrimination study using cynomolgus monkeys trained to discriminate ethanol from water, Ro15-4513 antagonized ethanol and pentobarbital substitution with significantly greater potency than flumazenil. The dose range for Ro15-4513 was 0.003–0.56 mg/kg, whereas flumazenil required doses of 0.30–10.0 mg/kg to produce antagonism, and this effect was observed in a smaller proportion of subjects [1].

discriminative stimulus ethanol pentobarbital in vivo pharmacology

Differential Regional Brain Uptake of [11C]Ro15-4513 vs. [11C]Flumazenil in Human PET Imaging

PET imaging in healthy human volunteers revealed a distinct pattern of brain uptake for [11C]Ro15-4513 compared to [11C]flumazenil. [11C]Ro15-4513 showed high accumulation in the frontal cortex, temporal cortex, and hippocampus, with relatively lower accumulation in the occipital cortex. In contrast, [11C]flumazenil exhibited an almost homogeneous distribution across cortical regions [1].

PET imaging GABA-A receptor brain distribution radiotracer

High Brain Metabolic Stability of [11C]Ro15-4513 in Rodents Supports Quantitative PET Analysis

Metabolite analysis of [11C]Ro15-4513 demonstrates high metabolic stability in the brain tissue of rodents, a critical requirement for quantitative PET imaging. In vivo, the percentage of unchanged parent drug in brain tissue 60 minutes post-dose was 86% in mice and 88% in rats [1].

metabolic stability PET radiotracer brain penetration in vivo

High-Affinity Binding of Ro15-4513 to Diazepam-Insensitive α4/6β3δ Receptors Confirms Utility as a Pharmacological Probe

Contrary to the widely held belief that δ subunit-containing GABA-A receptors are insensitive to benzodiazepines, Ro15-4513 binds to recombinant α4β3δ and α6β3δ receptors with high affinity. The dissociation constant (Kd) for Ro15-4513 at these receptors was determined to be approximately 2.9 nM for α4β3γ2 and 7.5 nM for α4β3δ receptors [1].

GABA-A receptor δ subunit diazepam-insensitive binding affinity

Ro15-4513 (CAS 91917-65-6): Optimized Research and Industrial Application Scenarios


PET Imaging of α5 Subunit-Containing GABA-A Receptors

[11C]Ro15-4513 is the radioligand of choice for positron emission tomography (PET) studies aimed at mapping the distribution and density of α5 subunit-containing GABA-A receptors in the living human brain. Its 10-20 fold selectivity for this subtype over α1, α2, and α3 subunits enables visualization of a specific receptor population, unlike the nonselective radioligand [11C]flumazenil [1][2]. The high metabolic stability in brain tissue (86-88% unchanged after 60 min) supports robust quantitative analysis [3].

Pharmacological Dissection of Ethanol's Mechanism of Action

Ro15-4513 is an essential pharmacological tool for research into the molecular basis of acute ethanol intoxication. Its unique ability to competitively antagonize ethanol at α4/6β3δ GABA-A receptors (Ki ≈ 8 mM) and reverse behavioral effects of ethanol in vivo makes it the standard for studying this interaction. Flumazenil cannot substitute in this application, as it does not antagonize ethanol at these sites [4].

In Vivo Behavioral Pharmacology of GABA-A Receptor Subtypes

In drug discrimination and other behavioral assays, Ro15-4513 serves as a more potent and reliable probe for investigating the role of specific GABA-A receptor subtypes (α4/6 and α5) in ethanol-related behaviors compared to flumazenil. Studies show that Ro15-4513 antagonizes ethanol's discriminative stimulus effects at doses two orders of magnitude lower (0.003-0.56 mg/kg vs. 0.30-10.0 mg/kg) and in a higher proportion of subjects [2].

Studying Extrasynaptic and Diazepam-Insensitive GABA-A Receptors

Ro15-4513 is a critical research reagent for investigating the function of δ subunit-containing GABA-A receptors, which are predominantly extrasynaptic and diazepam-insensitive. Its high-affinity binding (Kd 7.5 nM for α4β3δ) to these receptor subtypes provides a unique method for their detection and characterization, a role for which classical benzodiazepines are ineffective [4].

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